Methyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a benzothiazole core linked to a pyrimidine moiety via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the reproducibility and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH₄), catalytic hydrogenation
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-2-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}PROPANOIC ACID: This compound shares a similar pyrimidine-sulfanyl structure but differs in the core scaffold, which is a propanoic acid instead of a benzothiazole.
N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE:
Uniqueness
METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its benzothiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities .
Properties
Molecular Formula |
C17H16N4O3S2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C17H16N4O3S2/c1-9-6-10(2)19-16(18-9)25-8-14(22)21-17-20-12-5-4-11(15(23)24-3)7-13(12)26-17/h4-7H,8H2,1-3H3,(H,20,21,22) |
InChI Key |
MZLZGQIOPRFFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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